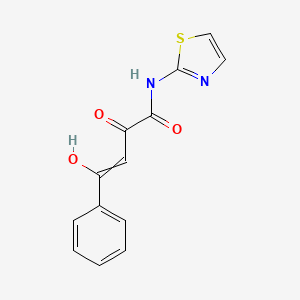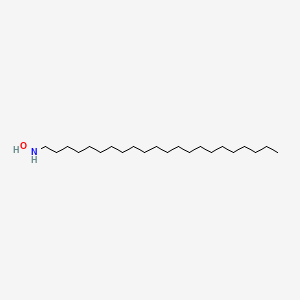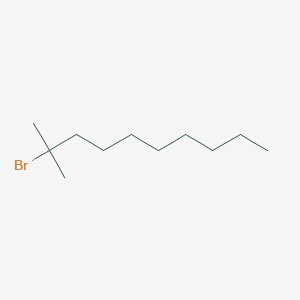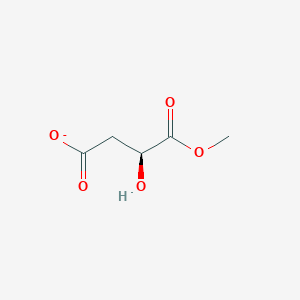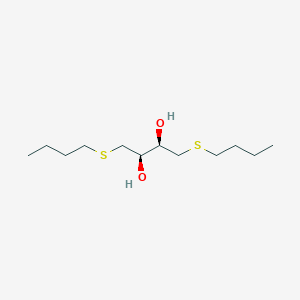
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is an organic compound characterized by the presence of two butylsulfanyl groups attached to a butane-2,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-2,3-diol and butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfanyl groups.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl groups.
Scientific Research Applications
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol involves its interaction with molecular targets and pathways, which can vary depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, the compound’s sulfanyl groups can participate in nucleophilic or electrophilic interactions, influencing the course of the reaction.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,4-bis(methylsulfanyl)butane-2,3-diol: Similar structure but with methylsulfanyl groups instead of butylsulfanyl groups.
(2R,3R)-1,4-bis(ethylsulfanyl)butane-2,3-diol: Similar structure but with ethylsulfanyl groups instead of butylsulfanyl groups.
Uniqueness
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is unique due to the presence of butylsulfanyl groups, which can impart different physical and chemical properties compared to its methyl or ethyl analogs
Properties
CAS No. |
479666-02-9 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-15-9-11(13)12(14)10-16-8-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
ZKJMCVWYCKTKRY-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCSC[C@@H]([C@H](CSCCCC)O)O |
Canonical SMILES |
CCCCSCC(C(CSCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
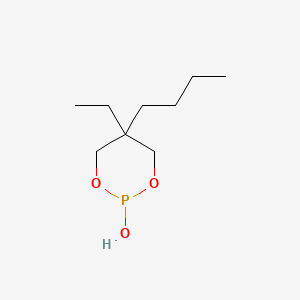
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
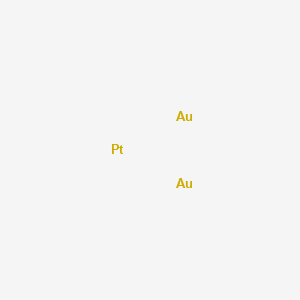
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
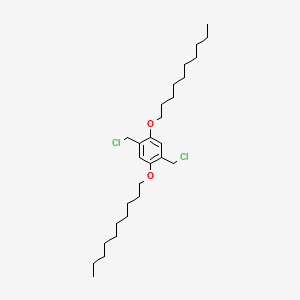
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
